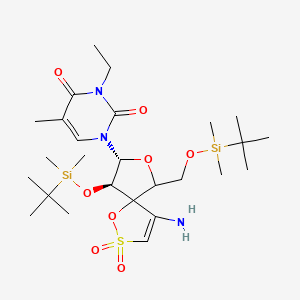
2',5'diSilySpiroT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’diSilySpiroT is a unique chemical compound that has garnered interest in various scientific fields due to its distinctive structural properties and potential applications. This compound is characterized by the presence of silicon atoms within its molecular framework, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 2’,5’diSilySpiroT involves several steps, typically starting with the preparation of precursor compounds. One common synthetic route includes the reaction of 1,4-dimethoxybenzene with anhydrous dichloromethane and 1,1-dichloromethyl ether, followed by further reactions to introduce the silicon atoms into the molecular structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2’,5’diSilySpiroT undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
2’,5’diSilySpiroT has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and composites .
Mechanism of Action
The mechanism of action of 2’,5’diSilySpiroT involves its interaction with specific molecular targets and pathways. The silicon atoms within its structure can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various biological and chemical processes, making it a valuable compound for research and development .
Comparison with Similar Compounds
2’,5’diSilySpiroT can be compared with other silicon-containing compounds, such as:
Silicon-containing oxides: These compounds have similar structural properties but differ in their reactivity and applications.
Silicon-containing hydrides: These compounds have different chemical properties and are used in different applications.
Spiro compounds with different heteroatoms: These compounds have similar structural frameworks but differ in the types of atoms present and their resulting properties .
Properties
Molecular Formula |
C26H47N3O8SSi2 |
|---|---|
Molecular Weight |
617.9 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3-ethyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H47N3O8SSi2/c1-13-28-21(30)17(2)14-29(23(28)31)22-20(36-40(11,12)25(6,7)8)26(18(27)16-38(32,33)37-26)19(35-22)15-34-39(9,10)24(3,4)5/h14,16,19-20,22H,13,15,27H2,1-12H3/t19?,20-,22+,26?/m0/s1 |
InChI Key |
DCKXSLGGHRSIFU-LPILLZMDSA-N |
Isomeric SMILES |
CCN1C(=O)C(=CN(C1=O)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CCN1C(=O)C(=CN(C1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



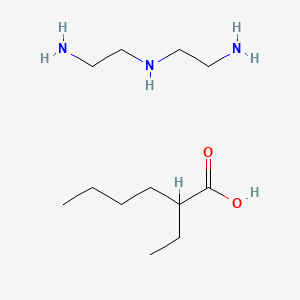
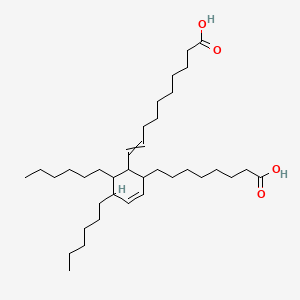

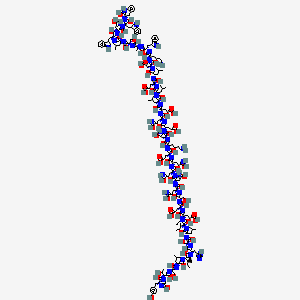
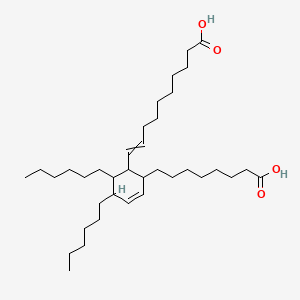
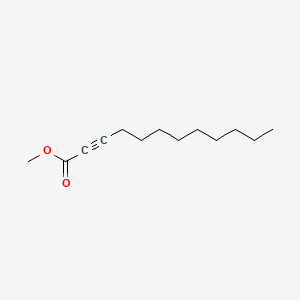

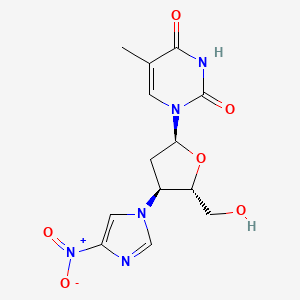
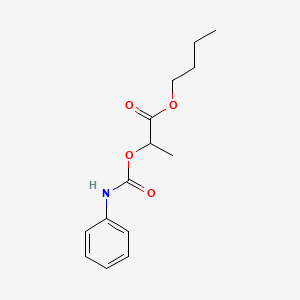



![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
